molecular formula C24H28BrN3O2 B11981036 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303095-33-2

9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11981036
CAS No.: 303095-33-2
M. Wt: 470.4 g/mol
InChI Key: DZZXFSLRKYTBEG-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring. Key structural attributes include:

  • 2-(4-Methoxyphenyl) group: Introduces electron-donating methoxy substituents, influencing π-π stacking and solubility.

While detailed physicochemical data for this compound are unavailable in the provided evidence, its structural features align with pharmacologically active spiroheterocycles targeting central nervous system (CNS) receptors or enzymes .

Properties

CAS No.

303095-33-2

Molecular Formula

C24H28BrN3O2

Molecular Weight

470.4 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C24H28BrN3O2/c1-3-12-27-13-10-24(11-14-27)28-22(20-15-18(25)6-9-23(20)30-24)16-21(26-28)17-4-7-19(29-2)8-5-17/h4-9,15,22H,3,10-14,16H2,1-2H3

InChI Key

DZZXFSLRKYTBEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-methoxyphenyl derivatives and brominated compounds are reacted in the presence of catalysts and solvents to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

9-Bromo-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl Chain Length :

  • The target compound’s 1'-propyl group on piperidine increases lipophilicity (logP ~3.5 estimated) compared to the methyl analogue (logP ~2.8) . This may enhance blood-brain barrier penetration for CNS targets.
  • Conversely, the naphthyl-substituted analogue exhibits higher molecular weight (450.34 vs. ~472.3) but similar logP due to aromatic bulk.

Aromatic Substitutions: 4-Methoxyphenyl (target) vs. 4-methylphenyl : Methoxy groups improve solubility via hydrogen bonding but reduce metabolic stability compared to methyl groups.

Halogenation :

  • Bromine at position 9 is conserved across analogues, suggesting its critical role in binding (e.g., halogen bonding with protein targets).
  • The dibromo-chloro analogue shows significantly higher molecular weight (559.60) and may exhibit altered pharmacokinetics due to increased halogen bulk.

Biological Activity

9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with a unique spirocyclic structure that integrates various heterocyclic components. Its structural features suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 9-position and a 4-methoxyphenyl group at the 2-position of the benzo[e]pyrazolo framework. The presence of these functional groups influences its reactivity and biological activity.

Property Details
CAS Number 303095-33-2
Molecular Formula C25H28BrN3O
Molecular Weight 490.4 g/mol
IUPAC Name 9-bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Anticancer Properties

Preliminary studies indicate that 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibits potential anticancer properties. The compound's unique structure allows it to interact with various biological targets involved in cancer progression.

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it possesses significant antibacterial and antifungal properties. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit key enzymatic processes within the pathogens.

The biological effects of the compound are attributed to its interaction with specific molecular targets. The bromine atom and methoxy group enhance binding affinity to receptors or enzymes involved in signaling pathways related to cell growth and survival.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation of Analogous Compounds : A study synthesized various derivatives of spirocyclic compounds and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their anticancer efficacy .
  • Molecular Docking Studies : Research involving molecular docking simulations has provided insights into how 9-Bromo-2-(4-methoxyphenyl)-1'-propyl interacts with target proteins. These studies suggest high binding affinity to targets associated with cancer cell proliferation .

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